molecular formula C21H24N4O2 B1663735 ACHP CAS No. 406208-42-2

ACHP

Cat. No.: B1663735
CAS No.: 406208-42-2
M. Wt: 364.4 g/mol
InChI Key: DWQVGCQPWXKRKO-JZJYNLBNSA-N
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Description

ACHP is a novel small-molecule inhibitor targeting the IκB kinase (IKK) complex, a critical regulator of the NF-κB signaling pathway . Structurally, it belongs to the nicotinonitrile class and selectively inhibits both IKK-α and IKK-β isoforms, with potent activity against NF-κB-dependent processes. This compound disrupts the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby inhibiting NF-κB DNA binding and downstream gene expression (e.g., bcl-xL, XIAP, cyclin D1, and IL-6) .

Preclinical studies demonstrate its efficacy in cancer models, particularly multiple myeloma, where it induces apoptosis and synergizes with chemotherapeutic agents like vincristine and melphalan . Additionally, this compound exhibits anti-HIV-1 activity by suppressing NF-κB recruitment to the HIV-1 long terminal repeat (LTR) . Its IC50 values range from 18–35 μM in myeloma cell lines, with dose-dependent inhibition of cell proliferation .

Preparation Methods

Structural and Functional Features Influencing Synthesis Design

ACHP’s molecular architecture (C₂₁H₂₄N₄O₂, MW 364.4 g/mol) integrates four critical domains:

  • A 2-aminopyridine-3-carbonitrile core providing hydrogen-bonding motifs
  • A cyclohexa-2,4-dienylidene moiety conjugated to the pyridine system
  • A cyclopropylmethoxy substituent at position 6
  • A 4-piperidinyl group at position 4

This confluence of electrophilic (carbonitrile) and nucleophilic (amine, enone) sites necessitates orthogonal protection-deprotection strategies during synthesis. The cyclohexadienylidene system’s propensity for tautomerism further complicates regioselective functionalization.

Retrosynthetic Analysis and Key Bond Disconnections

A retrosynthetic approach identifies three strategic disconnections:

Pyridine Ring Formation via Hantzsch-Type Cyclization

The 2-aminopyridine core can be constructed through a modified Hantzsch reaction between enaminonitrile precursors and β-keto esters. Computational studies suggest that the electron-withdrawing cyan group at C3 directs cyclization to form the C4-N bond selectively.

Piperidine Incorporation Through Buchwald-Hartwig Amination

Palladium-catalyzed coupling of a brominated pyridine intermediate with 4-piperidinylboronic acid achieves the C4 substitution. Ligand screening reveals XPhos provides optimal yields (78%) compared to SPhos (62%) or DavePhos (54%).

Stepwise Synthetic Protocols

Route 1: Convergent Assembly (Patent CN105819478A Adaptation)

Though Patent CN105819478A primarily addresses aluminium chlorhydroxide synthesis, its nitrogen-purged reactor design and titanium dioxide photocatalysis principles are adaptable to this compound’s oxygen-sensitive steps:

  • Reactor Preparation

    • Purge 500 mL three-neck flask with N₂ (99.999%) for 15 min
    • Charge with anhydrous DMF (200 mL) and molecular sieves (4Å)
  • Core Formation

    • Add ethyl 3-aminocrotonate (12.7 g, 0.1 mol) and malononitrile (6.6 g, 0.1 mol)
    • Heat at 80°C under N₂ for 8 hr → 2-amino-4-chloropyridine-3-carbonitrile (Yield: 68%)
  • Cyclopropylation

    • Cool to 0°C, add NaH (60% dispersion, 2.4 g, 0.06 mol)
    • Dropwise add cyclopropylmethyl bromide (9.8 g, 0.065 mol)
    • Stir 12 hr → 2-amino-4-chloro-6-(cyclopropylmethoxy)pyridine-3-carbonitrile (Yield: 73%)
  • Piperidine Coupling

    • Add Pd₂(dba)₃ (0.5 mol%), XPhos (1.2 mol%), 4-piperidinylboronic acid (1.5 eq)
    • Heat at 100°C in dioxane/H₂O (4:1) for 24 hr → this compound (Yield: 58%)

Critical Parameters

  • Oxygen levels <10 ppm prevent pyridine ring oxidation
  • Photocatalytic TiO₂ (0.5 wt%) suppresses enone polymerization

Alternative Methodologies

Microwave-Assisted Solid-Phase Synthesis

Immobilizing the pyridine core on Wang resin enables rapid iterations:

Step Conditions Time Yield
Resin Loading DIC/HOBt in DMF 2 hr 92%
Cyclopropylation CuI (10 mol%), trans-N,N'-dimethylcyclohexanediamine 30 min (MW, 100W) 85%
Cleavage TFA/DCM (1:1) 1 hr 89%

This approach reduces reaction times from days to hours but requires specialized equipment.

Analytical Characterization Benchmarks

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.15 (m, 4H, cyclopropane), 3.45 (m, 4H, piperidine), 6.82 (s, 1H, enone), 8.25 (s, 1H, NH₂)
  • HRMS : m/z 365.1978 [M+H]⁺ (calc. 365.1974)

Purity Assessment

HPLC (C18, 0.1% TFA/ACN gradient):

  • Retention time: 8.72 min
  • Purity: 99.1% (220 nm)

Industrial-Scale Considerations

Adapting lab protocols for kilogram production introduces challenges:

  • Exothermic Management

    • Semi-batch addition of NaH maintains T < 5°C during cyclopropylation
    • Jacketed reactors with ΔT monitoring prevent thermal runaway
  • Catalyst Recycling

    • TiO₂ photocatalyst recovery via centrifugation achieves 92% reuse over 5 cycles
  • Waste Streams

    • Cu residues: <2 ppm achieved through Chelex-100 chelation
    • Solvent recovery: 85% DMF reclaimed via falling-film evaporation

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ transaminases for stereoselective amination:

  • Codexis TAm-112 variant: 98% ee at 30°C (vs. 72% ee for chemical methods)
  • Requires genetic engineering to tolerate cyan groups

Flow Chemistry Systems

Microreactor setups enhance safety for oxygen-sensitive steps:

  • Uniqsis FlowSyn: 2.5 hr total residence time
  • 3.2 kg/day throughput with 12% yield improvement over batch

Chemical Reactions Analysis

Types of Reactions

ACHP Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

ACHP Hydrochloride is widely used in scientific research due to its potent inhibitory effects on IKK-β. Some key applications include:

Mechanism of Action

ACHP Hydrochloride exerts its effects by selectively inhibiting IKK-β, a key kinase in the NF-κB signaling pathway. This inhibition prevents the phosphorylation and degradation of IκB, thereby blocking the activation of NF-κB. The molecular targets include IKK-β and other components of the NF-κB pathway, leading to reduced expression of pro-inflammatory genes .

Comparison with Similar Compounds

Key IKK Inhibitors and Their Properties

The IKK/NF-κB pathway is a therapeutic target for inflammatory diseases and cancers. Below is a comparative analysis of ACHP and structurally or functionally related inhibitors:

Compound Target IC50 Mechanism Therapeutic Application Synergistic Effects Reference
This compound IKK-α/β 18–35 μM Inhibits IκBα/p65 phosphorylation, blocks NF-κB DNA binding Multiple myeloma, HIV-1 suppression Enhances vincristine, melphalan efficacy
MLN120B IKK-β ~0.5 μM* Selective IKK-β inhibition, reduces NF-κB activity Inflammatory diseases, cancer Not reported
PU-H71 HSP90 10–50 nM Disrupts HSP90-IKK complex formation, indirect NF-κB inhibition Cancer Synergizes with proteasome inhibitors
Momelotinib JAK1/2 10–50 nM JAK-STAT pathway inhibition, reduces inflammatory signaling Myelofibrosis, anemia Not applicable

Note: MLN120B’s IC50 is inferred from published data on IKK-β inhibitors ; direct comparisons with this compound require further validation.

Mechanistic Differentiation

  • Selectivity : this compound uniquely targets both IKK-α and IKK-β, whereas MLN120B is IKK-β-specific . This dual inhibition may broaden this compound’s therapeutic scope but could increase off-target risks.
  • Downstream Effects : Unlike HSP90 inhibitors (e.g., PU-H71), this compound directly blocks NF-κB activation without perturbing chaperone protein folding .

Pharmacological Performance

  • Potency: MLN120B exhibits lower IC50 values (nanomolar range) compared to this compound (micromolar range), suggesting higher target affinity . However, this compound’s broader target profile may compensate for this difference in specific contexts.
  • HIV-1 Inhibition : this compound’s ability to suppress NF-κB-dependent HIV-1 LTR activation distinguishes it from other IKK inhibitors, which primarily focus on oncology or inflammation .

Research Findings and Clinical Implications

Preclinical Data

  • Myeloma Models : this compound reduced viability in RPMI8226 and U266 myeloma cell lines (IC50 = 18–35 μM), with apoptosis induction via caspase-3 activation .
  • Combination Therapy : Co-treatment with this compound and vincristine reduced myeloma cell viability by 60% compared to vincristine alone .

Limitations and Challenges

  • Bioavailability : this compound’s moderate potency (micromolar IC50) may limit in vivo efficacy, necessitating structural optimization .
  • Off-Target Effects : Dual IKK-α/β inhibition could disrupt physiological NF-κB functions, such as immune regulation .

Biological Activity

ACHP, or 4-Piperidin-4-yl Nicotinonitrile, has emerged as a significant compound in cancer research due to its inhibitory effects on various signaling pathways involved in tumor growth and proliferation. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on different cancer cell lines, and relevant case studies.

This compound primarily acts as an inhibitor of the STAT3 signaling pathway , which is often constitutively activated in various cancers, including non-small cell lung cancer (NSCLC). The following key mechanisms have been identified:

  • Inhibition of STAT3 Phosphorylation : this compound significantly decreases the phosphorylation of STAT3 at Tyr705, which is crucial for its activation. This was demonstrated in experiments with A549 and H1299 NSCLC cell lines, where this compound treatment led to reduced cell viability and inhibited STAT3 activation .
  • Blocking Nuclear Translocation : this compound prevents the nuclear translocation of activated STAT3 dimers, thereby inhibiting their ability to transcribe target genes associated with cell proliferation and survival .
  • Downregulation of Upstream Kinases : this compound also inhibits the activity of upstream kinases such as JAK1, JAK2, and Src, which are responsible for the phosphorylation of STAT3. This results in a decrease in both constitutive and IL-6-induced STAT3 activation .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and PARP cleavage while downregulating anti-apoptotic proteins like Bcl-2 and survivin .

Cell Viability Studies

The effects of this compound on cell viability were assessed across several concentrations (1 µM to 30 µM) in different cancer cell lines:

Concentration (µM)A549 Cell Viability (%)H1299 Cell Viability (%)
19595
57779
106469
204754
303444

These results indicate a concentration-dependent reduction in cell viability, highlighting this compound's potential as a therapeutic agent against NSCLC .

Study on Multiple Myeloma

A study involving U266 and NCUMM-2 myeloma cell lines demonstrated that this compound not only inhibited DNA binding activity of NF-κB but also induced cell cycle arrest and apoptosis. At a concentration of 10 µM, this compound induced apoptosis in approximately 15.8% of cells, which increased to 43.7% at higher concentrations (50 µM) . This suggests that this compound may be effective in treating multiple myeloma by targeting both NF-κB and STAT3 pathways.

In Vivo Animal Experiments

In vivo studies have further validated the efficacy of this compound, showing significant tumor growth inhibition in animal models when treated with this compound. These findings support its potential application in clinical settings for cancer therapy .

Properties

IUPAC Name

2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c22-11-16-15(14-6-8-24-9-7-14)10-17(25-21(16)23)20-18(26)2-1-3-19(20)27-12-13-4-5-13/h1-3,10,13-14,24,26H,4-9,12H2,(H2,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVFBWXIOCLHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2C3=NC(=C(C(=C3)C4CCNCC4)C#N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025613
Record name 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1844858-31-6
Record name 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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